molecular formula C6H6FNOS B1446553 3-Fluoro-4-hydroxy-2-(thiomethyl)pyridine CAS No. 1420034-41-8

3-Fluoro-4-hydroxy-2-(thiomethyl)pyridine

Cat. No.: B1446553
CAS No.: 1420034-41-8
M. Wt: 159.18 g/mol
InChI Key: LEPIAYVKSAYARF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-hydroxy-2-(thiomethyl)pyridine is a useful research compound. Its molecular formula is C6H6FNOS and its molecular weight is 159.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Nitrogen-Boron Coordination in Pyridoxaboroles

Pyridoxaboroles, which are related to 3-Fluoro-4-hydroxy-2-(thiomethyl)pyridine, have been synthesized and studied for their unique structural properties. The study by Steciuk et al. (2015) revealed that these compounds can form coordination polymers based on N-B dative bonds, highlighting their potential in material science and coordination chemistry (Steciuk et al., 2015).

Synthesis and Molecular Properties of Fluoro-Hydroxyprolines

Testa et al. (2018) synthesized and analyzed 3-fluoro-4-hydroxyprolines (F-Hyps), closely related to the compound of interest. These molecules showed potential in molecular recognition and targeted protein degradation, particularly in medical and biological chemistry (Testa et al., 2018).

c-Met Kinase Inhibitors and QSAR Studies

Caballero et al. (2011) conducted a study involving docking and QSAR (Quantitative Structure-Activity Relationship) analyses on derivatives similar to this compound. These compounds were evaluated as c-Met kinase inhibitors, which are important in cancer research (Caballero et al., 2011).

Development of Radioligands for Brain Imaging

Research by Dollé et al. (1998) focused on synthesizing and labeling a compound similar to this compound for brain imaging purposes. This work is significant in neuroimaging and the study of nicotinic acetylcholine receptors (Dollé et al., 1998).

Synthesis of Poly-Substituted Pyridines

The study by Chen et al. (2010) presents a strategy for synthesizing poly-substituted pyridines, which can include derivatives of this compound. This research contributes to the field of organic synthesis, particularly in creating complex pyridine structures (Chen et al., 2010).

Fluorination of Pyridines

A study by Zhou et al. (2018) explored the fluorination of pyridines, which is relevant to understanding the properties and synthesis of compounds like this compound. This research has implications in the field of organic chemistry and material science (Zhou et al., 2018).

Properties

IUPAC Name

3-fluoro-2-methylsulfanyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNOS/c1-10-6-5(7)4(9)2-3-8-6/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPIAYVKSAYARF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=O)C=CN1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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